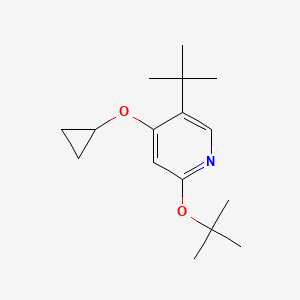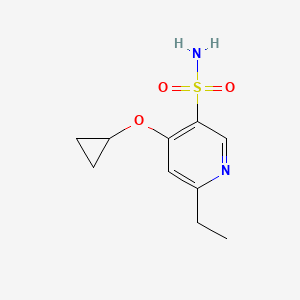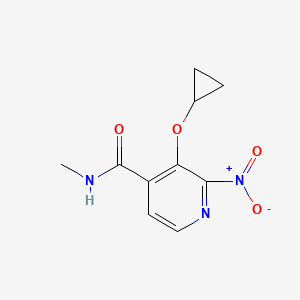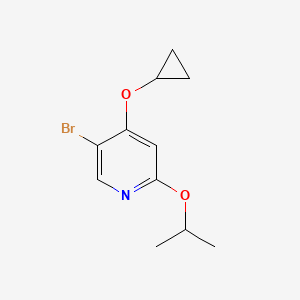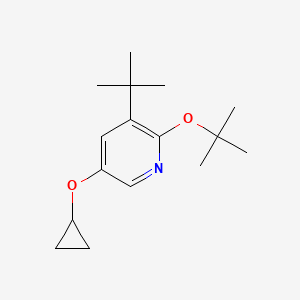
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl and cyclopropoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Tert-butyl and Cyclopropoxy Groups: The tert-butyl and cyclopropoxy groups can be introduced through alkylation reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a strong base, while cyclopropoxylation can be carried out using cyclopropyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine compounds.
Scientific Research Applications
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.
Signal Transduction Pathways: It may influence signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-3-tert-butyl-5-cyclopropylpyridine
- 2-Tert-butoxy-3-tert-butyl-5-methoxypyridine
- 2-Tert-butoxy-3-tert-butyl-5-ethoxypyridine
Uniqueness
2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for specific applications in synthesis and research.
Properties
CAS No. |
1243284-45-8 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
3-tert-butyl-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13-9-12(18-11-7-8-11)10-17-14(13)19-16(4,5)6/h9-11H,7-8H2,1-6H3 |
InChI Key |
ARDMOUBTQTVWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(N=CC(=C1)OC2CC2)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





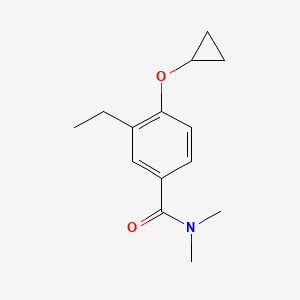
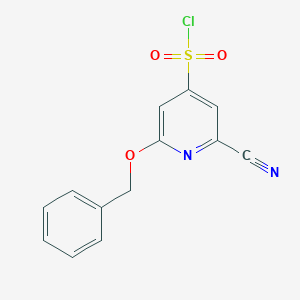
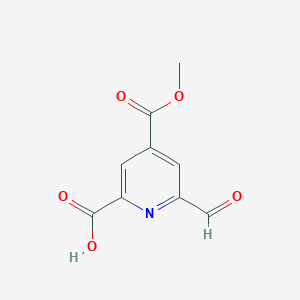


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)
